N-(cyclohexylmethyl)-2-[4-(oxan-4-ylmethyl)piperazin-1-yl]propanamide
Description
N-(cyclohexylmethyl)-2-[4-(oxan-4-ylmethyl)piperazin-1-yl]propanamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a cyclohexylmethyl group, an oxan-4-ylmethyl group, and a piperazine ring
Properties
IUPAC Name |
N-(cyclohexylmethyl)-2-[4-(oxan-4-ylmethyl)piperazin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N3O2/c1-17(20(24)21-15-18-5-3-2-4-6-18)23-11-9-22(10-12-23)16-19-7-13-25-14-8-19/h17-19H,2-16H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGGIRAMIJSPLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCCCC1)N2CCN(CC2)CC3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-2-[4-(oxan-4-ylmethyl)piperazin-1-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Oxan-4-ylmethyl Group: The oxan-4-ylmethyl group can be introduced via nucleophilic substitution reactions involving oxirane derivatives.
Attachment of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be attached through reductive amination reactions using cyclohexanone and suitable reducing agents.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through acylation reactions using propanoyl chloride or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylmethyl)-2-[4-(oxan-4-ylmethyl)piperazin-1-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(cyclohexylmethyl)-2-[4-(oxan-4-ylmethyl)piperazin-1-yl]propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-2-[4-(oxan-4-ylmethyl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclohexylmethyl)-2-[4-(morpholin-4-ylmethyl)piperazin-1-yl]propanamide
- N-(cyclohexylmethyl)-2-[4-(tetrahydro-2H-pyran-4-ylmethyl)piperazin-1-yl]propanamide
- N-(cyclohexylmethyl)-2-[4-(piperidin-4-ylmethyl)piperazin-1-yl]propanamide
Uniqueness
N-(cyclohexylmethyl)-2-[4-(oxan-4-ylmethyl)piperazin-1-yl]propanamide is unique due to the presence of the oxan-4-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature may influence its reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
